Methyl 2-methyl-1H-indole-1-propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methyl ester group attached to a propanoate chain, which is further connected to a 2-methyl-1H-indole moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole core.
Microwave Irradiation: The reaction mixture is exposed to microwave irradiation, which enhances the yield and regioselectivity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective route for production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles to the indole ring.
Scientific Research Applications
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, sanitizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methyl-1h-indol-1-yl)propanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1H-indol-3-yl)propanoate
- Methyl 3-(1-methyl-1H-indol-3-yl)propanoate
- Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
Uniqueness
Methyl 3-(2-methyl-1h-indol-1-yl)propanoate is unique due to the presence of a 2-methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other indole derivatives .
Properties
CAS No. |
57662-82-5 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-(2-methylindol-1-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-10-9-11-5-3-4-6-12(11)14(10)8-7-13(15)16-2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
VXPCBOZSYSMTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.